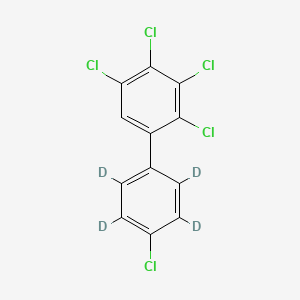

2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H5Cl5 |

|---|---|

分子量 |

330.4 g/mol |

IUPAC 名称 |

1-chloro-2,3,5,6-tetradeuterio-4-(2,3,4,5-tetrachlorophenyl)benzene |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D |

InChI 键 |

SXZSFWHOSHAKMN-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)[2H])[2H])Cl)[2H] |

规范 SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Analysis of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and relevant biological interactions of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4. This deuterated polychlorinated biphenyl (B1667301) (PCB) is a crucial tool in environmental and toxicological research, primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart, PCB 118.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | PCB 118-d4 | N/A |

| Molecular Formula | C₁₂HD₄Cl₅ | N/A |

| Molecular Weight | 330.46 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

Table 2: Properties of Non-Deuterated 2,3',4,4',5-Pentachloro-1,1'-biphenyl (PCB 118)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅Cl₅ | [1][2] |

| Molecular Weight | 326.43 g/mol | [1][2] |

| CAS Number | 31508-00-6 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| Solubility | Insoluble in water; soluble in organic solvents | [N/A] |

Spectral Data

The primary analytical distinction of the deuterated standard lies in its mass spectrum.

Mass Spectrometry

In mass spectrometry, the molecular ion peak of this compound will be shifted by +4 m/z units compared to the non-deuterated PCB 118 due to the presence of four deuterium (B1214612) atoms. The fragmentation pattern is expected to be similar to that of PCB 118, with characteristic losses of chlorine atoms. The major ions in the electron impact (EI) mass spectrum of PCBs are the molecular ion ([M]⁺) and fragment ions resulting from the loss of one or more chlorine atoms ([M-nCl]⁺)[4].

Expected Mass Spectrum Key Features for this compound:

-

Molecular Ion (M⁺): m/z ~330 (taking into account the most abundant isotopes of C, D, and Cl). The exact m/z will depend on the isotopic distribution.

-

Key Fragments: A series of fragment ions corresponding to the loss of chlorine atoms (e.g., [M-Cl]⁺, [M-2Cl]⁺, etc.) will be observed at 4 mass units higher than the corresponding fragments of PCB 118.

NMR Spectroscopy

Due to the deuterium substitution, the ¹H NMR spectrum of this compound will show a significantly reduced number of signals in the aromatic region compared to its non-deuterated counterpart. The remaining proton signal(s) would provide information about the position of the non-deuterated hydrogen atom(s). The ¹³C NMR spectrum would also be affected, with the signals for deuterated carbons showing characteristic splitting patterns due to C-D coupling.

Biological Interactions: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

PCB 118 is classified as a dioxin-like compound due to its ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction mediates a range of toxic responses. The deuterated form, when used in tracer studies, is assumed to follow the same biological pathways.

Upon entering the cell, PCB 118 binds to the cytosolic AhR complex, which is associated with chaperone proteins like Hsp90. This binding event leads to the dissociation of the chaperones and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription[3][4][5][6][7]. The activation of this pathway leads to the expression of genes involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2) and other cellular processes[4][7].

Experimental Protocols

This compound is primarily used as an internal standard in isotope dilution gas chromatography-mass spectrometry (GC-MS) for the quantification of PCB 118 in various environmental and biological matrices.

General Experimental Workflow for PCB Analysis

The general workflow involves sample extraction, cleanup, and instrumental analysis.

Detailed Methodology for GC-MS Analysis

The following is a representative protocol for the analysis of PCBs in an environmental solid matrix (e.g., soil, sediment).

1. Sample Preparation and Extraction:

-

Weigh a homogenized sample (e.g., 10 g) into a beaker.

-

Spike the sample with a known amount of this compound solution.

-

Add an equal amount of a drying agent like anhydrous sodium sulfate (B86663) and mix thoroughly.

-

Transfer the mixture to an extraction cell.

-

Perform solvent extraction using a system like an Accelerated Solvent Extractor (ASE) with a suitable solvent (e.g., hexane/acetone mixture).

-

Collect the extract.

2. Sample Cleanup:

-

The extract is often subjected to a cleanup procedure to remove interfering co-extracted substances.

-

This can be achieved using multi-layer silica (B1680970) gel column chromatography. The column may contain layers of neutral silica, acidic silica, and basic silica.

-

The extract is loaded onto the column and eluted with an appropriate solvent (e.g., hexane).

-

The fraction containing the PCBs is collected.

3. Concentration:

-

The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

-

The final extract is transferred to a GC vial for analysis.

4. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

-

Injector: Splitless injection is commonly employed to enhance sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the PCB congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. The ions monitored will include the molecular ions and characteristic fragment ions of both the native PCB 118 and the deuterated internal standard.

-

Ions to Monitor:

-

For PCB 118 (C₁₂H₅Cl₅): Monitor m/z corresponding to [M]⁺ and [M-Cl]⁺, [M-2Cl]⁺.

-

For this compound (C₁₂HD₄Cl₅): Monitor m/z corresponding to [M]⁺ and [M-Cl]⁺, [M-2Cl]⁺, which will be shifted by +4 mass units compared to the native compound.

-

-

5. Quantification:

-

The concentration of PCB 118 in the sample is determined by comparing the peak area of the native analyte to the peak area of the known amount of the deuterated internal standard (isotope dilution method). This corrects for any loss of analyte during sample preparation and analysis.

Safety and Handling

Polychlorinated biphenyls are classified as persistent organic pollutants and are suspected carcinogens. Therefore, handling of both the native and deuterated forms should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. All waste containing these compounds must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

This technical guide provides a comprehensive overview of the chemical properties and analytical considerations for this compound. Its primary role as an internal standard is critical for the accurate and reliable quantification of the toxicologically significant PCB 118 in complex matrices.

References

- 1. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1'-Biphenyl, 2,3',4,4',5-pentachloro- [webbook.nist.gov]

- 3. nextsds.com [nextsds.com]

- 4. dioxin20xx.org [dioxin20xx.org]

- 5. 2,3',4,4',5'-Pentachloro-1,1'-biphenyl [webbook.nist.gov]

- 6. 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro- [webbook.nist.gov]

- 7. 2',3,4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 47650 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4. This deuterated polychlorinated biphenyl (B1667301) (PCB) analog is of significant interest as an internal standard in environmental and toxicological studies. This document outlines the expected mass spectrometry and nuclear magnetic resonance spectroscopy characteristics and provides detailed experimental protocols.

Introduction

2,3,4,4',5-Pentachloro-1,1'-biphenyl (PCB 118) is a mono-ortho-substituted PCB congener known for its persistence in the environment and potential toxicological effects.[1][2] The deuterated analog, this compound, serves as a crucial internal standard for accurate quantification of PCB 118 in various matrices. Its structure is identical to the native compound, with the exception of four deuterium (B1214612) atoms replacing four hydrogen atoms on one of the phenyl rings, leading to a predictable increase in molecular weight. The precise location of the deuterium atoms is critical for its use as a standard and can be confirmed through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of the non-deuterated 2,3,4,4',5-Pentachlorobiphenyl is presented below. The deuterated analog will have a slightly higher molecular weight.

| Property | Value |

| Molecular Formula | C₁₂H₅Cl₅ |

| Molecular Weight | 326.43 g/mol [3][4] |

| CAS Number | 31508-00-6[3][4] |

| IUPAC Name | 1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene[5] |

Note: For this compound, the molecular weight will be approximately 330.45 g/mol , assuming the replacement of four protons with four deuterons.

Mass Spectrometry Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a primary technique for the identification and quantification of PCBs.

Expected Mass Spectrum

For this compound, the electron ionization (EI) mass spectrum is expected to be similar to that of the non-deuterated analog (PCB 118), with a key difference in the mass-to-charge ratio (m/z) of the molecular ion and fragments containing the deuterated ring. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a prominent feature.

Table 1: Predicted m/z Values for Major Ions of this compound and its Non-deuterated Analog.

| Ion | Non-deuterated (m/z) | Deuterated (d4) (m/z) | Description |

| [M]⁺ | 326 | 330 | Molecular Ion |

| [M-Cl]⁺ | 291 | 295 | Loss of one chlorine atom |

| [M-2Cl]⁺ | 256 | 260 | Loss of two chlorine atoms |

| [M-Cl₂]⁺ | 256 | 260 | Loss of a chlorine molecule |

The m/z values represent the most abundant isotope for each cluster.

Fragmentation Pathway

The fragmentation of pentachlorobiphenyls under EI conditions primarily involves the sequential loss of chlorine atoms. The presence of deuterium on one ring allows for the differentiation of fragments originating from either the deuterated or non-deuterated ring.

Caption: Predicted primary fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of PCBs is detailed below.

Sample Preparation:

-

Samples (e.g., environmental extracts, biological tissues) are extracted using appropriate solvents like hexane (B92381) or a hexane/acetone mixture.

-

The extract is concentrated and subjected to cleanup procedures to remove interfering substances. This may involve column chromatography with silica (B1680970) gel or florisil.

-

The final extract is solvent-exchanged into a suitable solvent for GC injection (e.g., isooctane (B107328) or nonane).

GC-MS Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

-

Monitored Ions (SIM): m/z 330, 332 (for d4-PCB 118) and m/z 326, 328 (for native PCB 118).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules, including the precise location of isotopic labels.

Expected ¹H NMR Spectrum

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent. This provides direct evidence of the location of the deuterium labels. The remaining proton signals from the non-deuterated ring will be observable.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

| H-2' | ~7.4 | d |

| H-5' | ~7.2 | dd |

| H-6' | ~7.5 | d |

| Protons on deuterated ring | Absent | - |

Chemical shifts are approximate and can vary depending on the solvent and instrument.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Instrument Conditions:

-

Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Nucleus: ¹H.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Program: Standard zg30 pulse sequence.

-

Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound combines the information from both MS and NMR.

Caption: Workflow for the structure elucidation of the target deuterated PCB.

Conclusion

The structure elucidation of this compound relies on the complementary information provided by mass spectrometry and nuclear magnetic resonance spectroscopy. GC-MS confirms the molecular weight and the presence of five chlorine atoms, while ¹H NMR spectroscopy confirms the location of the four deuterium atoms on one of the phenyl rings. The detailed protocols provided in this guide offer a robust framework for the characterization of this and other deuterated PCB congeners, which are essential for high-quality analytical measurements in environmental and toxicological research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,3',4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 35823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ukisotope.com [ukisotope.com]

- 4. 1,1'-Biphenyl, 2,3',4,4',5-pentachloro- [webbook.nist.gov]

- 5. PCB and Related Compounds Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Synthesis of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the deuterated polychlorinated biphenyl (B1667301) (PCB), 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4. This isotopically labeled compound is of significant interest for use as an internal standard in analytical chemistry, particularly in environmental and toxicological studies involving PCB 114. This document outlines the most effective synthetic methodologies, provides detailed experimental protocols, and presents relevant data for researchers in the field.

Introduction

2,3,4,4',5-Pentachloro-1,1'-biphenyl, also known as PCB 114, is a member of the polychlorinated biphenyl family of compounds. Due to their persistence and bioaccumulation, PCBs are significant environmental pollutants. Accurate quantification of specific PCB congeners is crucial for toxicological assessment and environmental monitoring. The use of isotopically labeled internal standards, such as this compound, is essential for achieving high accuracy and precision in these analytical methods. The deuterium-labeled analogue serves to correct for variations in sample preparation and instrument response.

Synthetic Methodologies

The synthesis of polychlorinated biphenyls has evolved from classical methods to more efficient and selective modern techniques. The primary methods for the synthesis of unsymmetrical PCBs, such as the target molecule, are the Suzuki coupling, the Ullmann reaction, and the Cadogan reaction.

The Suzuki coupling has emerged as the most versatile and widely used method for PCB synthesis.[1][2] This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide offers high yields, excellent selectivity, and tolerance to a wide range of functional groups.[1][2] It is generally the preferred method for constructing unsymmetrical biphenyls.

The Ullmann reaction , one of the earliest methods for forming aryl-aryl bonds, involves the copper-mediated coupling of two aryl halides.[3][4][5] While effective, particularly for symmetrical biphenyls, the classical Ullmann reaction often requires harsh conditions, such as high temperatures, and can result in moderate yields.[3][6] Modern modifications have made the conditions milder.[6]

The Cadogan reaction offers an alternative route, typically involving the deoxygenative cyclization of a nitro compound with a trivalent phosphorus reagent to form a biaryl linkage.[7][8] However, the Suzuki coupling generally provides a more direct and higher-yielding approach for the synthesis of specific PCB congeners.

For the synthesis of this compound, the Suzuki coupling is the most logical and efficient approach due to its high selectivity in forming the unsymmetrical biphenyl core.

Experimental Protocol: Suzuki Coupling Synthesis

This section details a representative experimental protocol for the synthesis of this compound via a Suzuki coupling reaction. The strategy involves the coupling of a deuterated aryl boronic acid with a non-deuterated aryl halide.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Representative Biological Signaling Pathway

Polychlorinated biphenyls, including PCB 114, are known to exert toxic effects through various mechanisms, often involving the aryl hydrocarbon receptor (AhR). The following diagram illustrates a simplified signaling pathway for AhR activation by a PCB.

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

- 1. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Improved syntheses of non-dioxin-like polychlorinated biphenyls (PCBs) and some of their sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4

CAS Number: 1219799-24-2

This technical guide provides an in-depth overview of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4, a deuterated analog of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 114. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and pathway visualizations to support advanced research and analysis.

Compound Properties and Identification

This compound is a stable, isotopically labeled compound primarily used as an internal standard in analytical chemistry, particularly for the quantification of PCBs in various matrices using isotope dilution mass spectrometry. Its chemical and physical properties are closely related to its non-deuterated counterpart, PCB 114.

Table 1: Physicochemical Properties of 2,3,4,4',5-Pentachlorobiphenyl (PCB 114 - Unlabeled Analog)

| Property | Value | Source |

| CAS Number | 74472-37-0 | [1] |

| Molecular Formula | C₁₂H₅Cl₅ | [1] |

| Molecular Weight | 330.46 g/mol (for d4) | [1] |

| Isotopic Enrichment | 98 atom % D | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Soluble in organic solvents | General knowledge |

Synthesis

General Suzuki Coupling Protocol for PCB Synthesis:

The synthesis would likely involve the coupling of a deuterated chlorinated benzene (B151609) boronic acid with a chlorinated bromobenzene (B47551) in the presence of a palladium catalyst and a base.

-

Reactants:

-

A deuterated chlorophenylboronic acid derivative.

-

A polychlorinated bromo- or iodobenzene.

-

-

Catalyst: A palladium complex, such as Tetrakis(triphenylphosphine)palladium(0).

-

Base: An aqueous solution of a base like sodium carbonate or potassium phosphate.

-

Solvent: A suitable organic solvent, such as toluene (B28343) or dioxane.

The reaction mixture is typically heated under an inert atmosphere. The resulting deuterated PCB is then purified using chromatographic techniques like column chromatography or preparative gas chromatography.

Analytical Methodology: Isotope Dilution Mass Spectrometry

This compound is invaluable as an internal standard for the accurate quantification of native PCBs in environmental and biological samples. The gold standard for this application is isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

Experimental Protocol: General GC/MS Analysis of PCBs

This protocol provides a general framework for the analysis of PCBs. Specific parameters should be optimized for the instrument and the specific congener being analyzed.

1. Sample Preparation:

- Extraction: The method of extraction depends on the sample matrix. For solid samples like soil or sediment, Soxhlet extraction or pressurized fluid extraction with a suitable solvent (e.g., hexane/acetone) is common. For biological tissues, extraction often involves homogenization with a solvent and subsequent lipid removal.

- Cleanup: The extract is typically cleaned to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) with silica (B1680970) gel or Florisil cartridges.

2. GC/MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used for PCB analysis.

- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

- Oven Temperature Program: A temperature gradient is used to separate the different PCB congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period.

- Carrier Gas: Helium is the most common carrier gas.

- Mass Spectrometer (MS) Conditions:

- Ionization: Electron ionization (EI) is standard.

- Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring for the specific mass-to-charge ratios (m/z) of the target analytes and the internal standard. For this compound, the molecular ion cluster would be monitored at a higher m/z than the unlabeled analog due to the presence of deuterium.

3. Quantification:

- The concentration of the native PCB is determined by comparing the peak area of the native analyte to the peak area of the known concentration of the deuterated internal standard.

Toxicological Information and Signaling Pathways

Pentachlorobiphenyls are known to exert a range of toxic effects, many of which are mediated through interactions with cellular signaling pathways. While specific toxicological data for the deuterated form is limited, the biological activity is expected to be identical to the unlabeled 2,3,4,4',5-Pentachlorobiphenyl (PCB 114).

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway:

A primary mechanism of toxicity for many PCBs, including pentachlorobiphenyls, is the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.

Diagram of the AHR Signaling Pathway:

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by 2,3,4,4',5-Pentachlorobiphenyl.

Description of the AHR Pathway:

-

Ligand Binding: In the cytoplasm, 2,3,4,4',5-Pentachlorobiphenyl binds to the AHR, which is part of a protein complex.

-

Translocation: This binding causes the AHR to dissociate from its chaperone proteins and translocate into the nucleus.

-

Dimerization: In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).

-

DNA Binding: This AHR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Expression: This binding initiates the transcription of various genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in metabolizing foreign compounds. The upregulation of these genes can lead to oxidative stress and other toxic effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of PCBs in an environmental sample using GC/MS with a deuterated internal standard.

References

physical and chemical characteristics of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4, a deuterated polychlorinated biphenyl (B1667301) (PCB) congener. This document is intended to be a valuable resource for professionals in research, analytical chemistry, and drug development who utilize this compound as an internal standard for the quantification of PCBs in various matrices.

Core Physical and Chemical Characteristics

This compound is the deuterated analogue of the PCB congener PCB 114. The incorporation of four deuterium (B1214612) atoms into the biphenyl structure results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analogue

| Property | This compound | 2,3,4,4',5-Pentachloro-1,1'-biphenyl (PCB 114) |

| Synonyms | 2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4 | 2,3,4,4',5-Pentachlorodiphenyl; PCB #114 |

| CAS Number | 1219799-24-2[1][2][3][4] | 74472-37-0[4][5] |

| Molecular Formula | C₁₂HD₄Cl₅[2] | C₁₂H₅Cl₅[5] |

| Molecular Weight | 330.46 g/mol [1][3] | 326.43 g/mol [5] |

| Isotopic Enrichment | 98 atom % D[1][4] | Not Applicable |

| Physical State | Solid (Assumed, based on non-deuterated form) | Solid |

| Melting Point | Data not available | 99 °C[5] |

| Boiling Point | Data not available | ~412.3 °C (rough estimate)[5] |

| Solubility | Data not available | Low in water; Soluble in organic solvents like nonane (B91170) and isooctane. |

| Storage Conditions | Store at room temperature[1][4] | Store at room temperature |

Application in Analytical Chemistry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the analysis of PCBs in environmental and biological samples. Its chemical properties closely mimic those of the native PCB congeners, ensuring similar behavior during extraction, cleanup, and chromatographic separation. The mass difference allows for its distinct detection and quantification alongside the target analytes.

Logical Workflow for PCB Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for analyzing PCBs in a sample matrix using a deuterated internal standard like this compound.

Experimental Protocols

Table 2: Generalized Experimental Protocol for PCB Analysis

| Step | Description |

| 1. Standard Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., nonane, isooctane) at a concentration of approximately 1-10 µg/mL. Prepare working standards by diluting the stock solution. |

| 2. Sample Preparation | Homogenize the sample matrix (e.g., soil, sediment, tissue). Accurately weigh a subsample into an extraction vessel. |

| 3. Internal Standard Spiking | Spike the sample with a known amount of the this compound working solution. The amount should be chosen to be within the calibration range of the instrument. |

| 4. Extraction | Perform solvent extraction using an appropriate method such as Soxhlet, pressurized liquid extraction (PLE), or ultrasonic extraction. Common solvents include hexane, dichloromethane, or mixtures thereof. |

| 5. Sample Cleanup | The crude extract is typically subjected to a cleanup procedure to remove interfering compounds. This may involve techniques like solid-phase extraction (SPE) with silica (B1680970) or florisil, or gel permeation chromatography (GPC). |

| 6. Concentration | The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis (e.g., 1 mL). |

| 7. GC-MS Analysis | Inject an aliquot of the final extract onto a GC-MS system. A non-polar capillary column (e.g., DB-5ms) is commonly used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of the native PCBs and the deuterated internal standard. |

| 8. Quantification | Calculate the concentration of each PCB congener in the original sample using the response factor relative to the deuterated internal standard. |

Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

The following diagram outlines the logical steps within the GC-MS instrument during the analysis of PCBs with a deuterated internal standard.

Safety and Handling

Polychlorinated biphenyls are classified as persistent organic pollutants (POPs) and are known to be toxic. Although the deuterated form is used in small quantities for analytical purposes, it should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Toxicity: While specific toxicity data for the deuterated form is not available, non-deuterated PCBs are suspected carcinogens and can cause other adverse health effects.[6] Assume the deuterated compound has similar toxicological properties.

Conclusion

This compound is an essential analytical tool for the accurate and reliable quantification of PCB 114 and other co-eluting PCB congeners. Its physical and chemical properties are closely aligned with its native analogue, making it an effective internal standard for correcting matrix effects and other sources of analytical variability. Proper handling and adherence to established analytical protocols are crucial for obtaining high-quality data and ensuring laboratory safety. This guide provides a foundational understanding for researchers and scientists working with this important analytical standard.

References

- 1. 2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4 | 1219799-24-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4 [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 2,3,4,4',5-PENTACHLOROBIPHENYL CAS#: 74472-37-0 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4, a deuterated analog of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 114. This document covers its commercial availability, typical product specifications, and its primary application as an internal standard in the analytical testing of PCBs. Detailed experimental protocols for its use in environmental and biological matrices are also provided.

Commercial Availability and Procurement

Direct commercial, off-the-shelf availability of this compound is limited. Extensive searches have not identified a stock supplier for this specific deuterated congener. However, several reputable companies specialize in the custom synthesis of isotopically labeled compounds, including deuterated and 13C-labeled PCB standards, to meet specific research needs.

Key Custom Synthesis Providers:

-

AccuStandard

-

Cambridge Isotope Laboratories

-

ResolveMass Laboratories Inc.

-

Shimadzu

Researchers requiring this compound should contact these or similar suppliers to inquire about custom synthesis. The process typically involves a consultation to define the required specifications, followed by a feasibility study, synthesis, and analytical verification of the final product.[1][2][3][4]

Quantitative Data and Specifications

As this compound is a custom-synthesized product, its specifications are determined by the client's requirements and the manufacturer's capabilities. Below is a table summarizing the typical quantitative data and quality specifications for a custom-synthesized deuterated PCB standard, based on industry standards for similar compounds.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Identity | This compound | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| CAS Number | Not assigned (custom synthesis) | - |

| Molecular Formula | C₁₂HD₄Cl₅ | - |

| Molecular Weight | ~330.4 g/mol | Mass Spectrometry |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC) with appropriate detector (e.g., FID, MS) |

| Isotopic Enrichment | ≥ 99 atom % Deuterium | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Concentration | Typically 10-50 µg/mL | Gravimetric preparation, confirmed by GC analysis |

| Solvent | Nonane, Isooctane, or as requested | - |

| Certificate of Analysis | Provided with each batch | - |

Note: The Certificate of Analysis for a custom-synthesized standard will provide lot-specific values for purity, isotopic enrichment, and concentration.

Application as an Internal Standard

The primary application of this compound is as an internal standard for the quantitative analysis of PCBs in various matrices, such as soil, water, sediment, and biological tissues. The use of a stable isotope-labeled internal standard is a critical component of robust analytical methods like the U.S. Environmental Protection Agency (EPA) Method 1668.[5][6][7] This technique, known as isotope dilution mass spectrometry (IDMS), allows for the accurate quantification of target analytes by correcting for variations in sample preparation, extraction efficiency, and instrument response.[8] The deuterated standard is chemically identical to the native compound, ensuring it behaves similarly throughout the analytical process.[9]

Experimental Protocols

The following sections outline a typical experimental workflow for the analysis of PCBs using a deuterated internal standard like this compound.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

Table 2: Sample Preparation and Extraction Methods for PCB Analysis [10][11]

| Matrix | Method | Description |

| Water | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | For LLE, the water sample is extracted with a non-polar solvent like hexane (B92381) or dichloromethane. For SPE, the sample is passed through a cartridge containing a sorbent that retains the PCBs, which are then eluted with a solvent. |

| Soil/Sediment | Soxhlet Extraction, Pressurized Fluid Extraction (PFE), or QuEChERS | Soxhlet extraction involves continuous extraction with a solvent over several hours. PFE uses elevated temperature and pressure to achieve faster extraction. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a dispersive SPE method that is faster and uses less solvent. |

| Biological Tissues | Soxhlet or PFE with lipid removal | Tissues are typically dried and ground before extraction. A co-extraction with a lipid-removing step or a post-extraction cleanup is necessary. |

General Procedure:

-

A known amount of the this compound internal standard solution is spiked into the sample prior to extraction.

-

The sample is extracted using the appropriate method as outlined in Table 2.

-

The resulting extract is concentrated to a smaller volume.

Extract Cleanup

Crude extracts often contain co-extracted interfering compounds that can affect the accuracy of the analysis. A cleanup step is therefore essential.[11]

Common Cleanup Techniques:

-

Gel Permeation Chromatography (GPC): Separates PCBs from high molecular weight interferences like lipids.

-

Silica Gel Chromatography: Removes polar interferences.

-

Florisil Chromatography: Effective for separating PCBs from pesticides.

-

Acid-Base Partitioning: Can be used to remove certain types of interferences.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred method for the analysis of PCBs due to its high sensitivity and selectivity.[12][13][14][15]

Table 3: Typical GC-MS/MS Parameters for Pentachlorobiphenyl Analysis

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 8890 GC, Thermo Scientific TRACE 1310 GC, or equivalent |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Program | Start at 60-100 °C, ramp at 8-15 °C/min to 300-320 °C, hold for 5-10 min[16] |

| Carrier Gas | Helium or Hydrogen |

| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-GC, Agilent 7000 series) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | For native 2,3,4,4',5-Pentachlorobiphenyl (B1213740): ~326; For d4-internal standard: ~330 |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of PCBs in an environmental sample using an internal standard.

General Toxicological Pathway for Dioxin-Like PCBs

While the deuterated form is used for analytical purposes, the parent compound, 2,3,4,4',5-pentachlorobiphenyl (PCB 114), exhibits some dioxin-like toxicity. The diagram below illustrates the general mechanism of action for dioxin-like compounds.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. accustandard.com [accustandard.com]

- 3. Custom Synthesis/Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. Method 1668A/B/C Injection Internal Standard Solution (¹³Cââ, 99%) - Cambridge Isotope Laboratories, EC-4979 [isotope.com]

- 6. epa.gov [epa.gov]

- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 8. dspsystems.eu [dspsystems.eu]

- 9. waters.com [waters.com]

- 10. agilent.com [agilent.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. gcms.cz [gcms.cz]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. peakscientific.com [peakscientific.com]

- 15. waters.com [waters.com]

- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

Technical Guide: Isotopic Purity of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic purity of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4, a deuterated stable isotope-labeled (SIL) internal standard crucial for quantitative analysis in environmental, toxicological, and pharmacokinetic studies. The utility and accuracy of analytical methods employing this standard are fundamentally dependent on its chemical and isotopic purity. This document outlines the typical specifications for isotopic purity, details the experimental protocols for its verification using Gas Chromatography-Mass Spectrometry (GC-MS), and presents a logical workflow for this analytical process. High isotopic enrichment is critical for minimizing signal interference and ensuring the reliability of quantitative results.

Quantitative Data: Isotopic Purity Specifications

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use as an internal standard in isotope dilution mass spectrometry.[1] It refers to the percentage of the compound that contains the specified number of deuterium (B1214612) atoms. Impurities, particularly the unlabeled analyte, can contribute to the analyte's signal, leading to an overestimation of its concentration, which is especially problematic at the lower limit of quantification (LLOQ).

While the Certificate of Analysis (CoA) provided by the supplier for a specific lot is the definitive source of this data, the following table summarizes the typical isotopic purity and distribution for this compound. High-quality standards generally recommend an isotopic enrichment of ≥98%.

Table 1: Representative Isotopic Distribution for this compound

| Isotopic Species (Number of Deuterium Atoms) | Notation | Representative Abundance (%) |

| 0 | d₀ | < 0.5 |

| 1 | d₁ | < 1.0 |

| 2 | d₂ | < 1.5 |

| 3 | d₃ | < 2.0 |

| 4 | d₄ | > 98 |

Note: Values are representative and the exact isotopic distribution is lot-specific. Always refer to the manufacturer's Certificate of Analysis for precise data.

Experimental Protocol: Determination of Isotopic Purity by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for assessing the isotopic purity of deuterated compounds like polychlorinated biphenyls (PCBs).[2] The method leverages the high resolving power of capillary gas chromatography to separate the analyte from potential impurities and the mass spectrometer's ability to differentiate between isotopologues based on their mass-to-charge (m/z) ratio.

Objective

To determine the isotopic enrichment of this compound by quantifying the relative abundances of its d₀ through d₄ isotopologues.

Materials and Reagents

-

Test Article: this compound solution

-

Unlabeled Standard: 2,3,4,4',5-Pentachloro-1,1'-biphenyl (for retention time confirmation)

-

Solvent: High-purity, GC-MS grade isooctane (B107328) or nonane

-

GC Vials: 2 mL amber glass vials with PTFE-lined caps

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

-

GC Column: A low-polarity capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for PCB analysis.

-

Mass Spectrometer: Agilent 5977B GC/MSD or a high-resolution mass spectrometer (HR-MS) for enhanced mass accuracy.

-

Data System: Manufacturer's software for instrument control, data acquisition, and analysis (e.g., MassHunter).

GC-MS Method Parameters

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute

-

Ramp 1: 20 °C/min to 200 °C

-

Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

-

Full Scan Range: m/z 150-400 (for initial identification)

-

SIM Ions (for quantitative assessment):

-

Unlabeled (d₀): m/z 326 (Molecular Ion [M]⁺)

-

Deuterated (d₄): m/z 330 ([M]⁺)

-

Monitor other relevant ions for d₁, d₂, d₃ isotopologues and chlorine isotope clusters to confirm identity.

-

-

Procedure

-

Sample Preparation: Prepare a dilute solution of the this compound test article in isooctane to a final concentration of approximately 1 µg/mL.

-

Instrument Setup: Equilibrate the GC-MS system with the specified method parameters. Perform a solvent blank injection to ensure no system contamination.

-

Analysis: Inject the prepared sample onto the GC-MS system. If necessary, inject a solution of the unlabeled standard to confirm the retention time.

-

Data Acquisition: Acquire data in either Full Scan or SIM mode. Full Scan is useful for identifying any unexpected impurities, while SIM mode provides higher sensitivity for quantifying the specific isotopologues.

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to 2,3,4,4',5-Pentachlorobiphenyl based on its retention time.

-

Mass Spectra Extraction: Extract the mass spectrum across the identified peak.

-

Isotopologue Abundance Calculation:

-

In the mass spectrum, identify the ion clusters corresponding to the molecular ions of the d₀ to d₄ species (e.g., around m/z 326 for d₀ and m/z 330 for d₄).

-

Integrate the peak areas for the most abundant ion in each isotopic cluster.

-

Calculate the relative percentage of each isotopologue. The isotopic purity is the percentage of the d₄ species relative to the sum of all detected isotopologues (d₀ to d₄).

-

Formula: % Isotopic Purity (d₄) = [Area(d₄) / (Area(d₀) + Area(d₁) + Area(d₂) + Area(d₃) + Area(d₄))] x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated chemical standard using Gas Chromatography-Mass Spectrometry.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of polychlorinated biphenyls (PCBs) in complex matrices is a critical task in environmental monitoring, food safety, and toxicology studies. Due to their persistence and potential health risks, regulatory bodies worldwide have established stringent limits for PCB levels. Isotope dilution mass spectrometry (IDMS) is the gold standard for high-accuracy quantification of organic contaminants like PCBs. This method involves the use of isotopically labeled internal standards that closely mimic the behavior of the native analytes throughout the entire analytical process, from extraction to detection.

This document provides detailed application notes and protocols for the use of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 (a deuterated analog of PCB 118) as an internal standard for the quantification of its corresponding native congener and other pentachlorobiphenyls. These protocols are intended for researchers, scientists, and drug development professionals familiar with gas chromatography-mass spectrometry (GC-MS) techniques.

Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that corrects for analyte losses during sample preparation and for variations in instrument response.[1] A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, any losses or variations experienced by the native analyte will be mirrored by the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract, an accurate and precise quantification of the native analyte in the original sample can be achieved.

Analytical Workflow

The general workflow for the analysis of PCBs using a deuterated internal standard is depicted below.

Figure 1: General workflow for PCB analysis using a deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Internal Standard: this compound solution (e.g., 10 µg/mL in a suitable solvent like nonane (B91170) or isooctane).

-

Calibration Standards: Native 2,3,4,4',5-Pentachlorobiphenyl (PCB 118) and other target PCB congeners at various concentrations.

-

Solvents: Hexane (B92381), acetone (B3395972), methylene (B1212753) chloride (all pesticide residue grade or equivalent).

-

Cleanup Sorbents: Florisil, silica gel, activated carbon.

-

Gases: Helium (99.999% purity or higher) for GC carrier gas, Argon (99.999% purity or higher) for MS/MS collision gas.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are general protocols for common matrices.

1. Solid Samples (e.g., Soil, Sediment, Tissue)

-

Homogenization: Homogenize the sample to ensure uniformity. For tissues, lyophilization (freeze-drying) is recommended.

-

Spiking: Weigh a known amount of the homogenized sample (e.g., 5-10 g) into an extraction thimble or vessel. Add a known volume of the this compound internal standard solution to achieve a target concentration relevant to the expected native PCB levels.

-

Extraction:

-

Soxhlet Extraction: Extract the sample with a 1:1 mixture of hexane and acetone for 16-24 hours.[2]

-

Pressurized Liquid Extraction (PLE): Use an automated PLE system with hexane or a hexane/acetone mixture at elevated temperature and pressure.

-

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup:

-

Florisil Column Chromatography: Pack a chromatography column with activated Florisil. Apply the concentrated extract to the column and elute with hexane. This step removes polar interferences.

-

Silica Gel Chromatography: For further cleanup, especially for fatty samples, an acid/base modified silica gel column can be used.

-

2. Liquid Samples (e.g., Water, Serum)

-

Spiking: To a known volume of the liquid sample (e.g., 1 L of water, 1 mL of serum), add a known amount of the this compound internal standard solution.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): For water samples, perform sequential extractions with methylene chloride or hexane in a separatory funnel. For serum samples, a protein precipitation step with acetonitrile (B52724) may be followed by LLE.

-

Solid-Phase Extraction (SPE): Pass the sample through an appropriate SPE cartridge (e.g., C18) that has been pre-conditioned. Elute the PCBs with a suitable solvent.

-

-

Concentration and Cleanup: Follow the same steps as for solid samples.

GC-MS/MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).

GC Conditions (Typical):

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 320 °C (hold 5 min) |

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The selection of precursor and product ions is crucial for selectivity and sensitivity. The fragmentation of PCBs in electron ionization (EI) typically involves the loss of chlorine atoms.[3] For this compound, the molecular ion cluster will be shifted by +4 m/z units compared to the native compound.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 2,3,4,4',5-Pentachlorobiphenyl (Native) | 326 | 256 | 221 | 20 |

| This compound (Internal Standard) | 330 | 260 | 225 | 20 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used.

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the native PCB congeners and a constant concentration of the this compound internal standard. The concentration range should bracket the expected concentrations in the samples.

-

Calibration Curve: Analyze the calibration standards using the optimized GC-MS/MS method. A calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

-

Quantification: Analyze the prepared samples. The concentration of the native PCB in the sample is determined by calculating the area ratio of the native analyte to the internal standard and using the calibration curve to determine the corresponding concentration.

Data Presentation

The following table summarizes typical quantitative data that can be obtained using this method. The values are for illustrative purposes only.

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 pg on column |

| Limit of Quantification (LOQ) | 0.03 - 0.3 pg on column |

| Recovery | 80 - 120% |

| Precision (RSD) | < 15% |

Logical Relationships in Isotope Dilution

The core of the isotope dilution method is the relationship between the known and unknown quantities.

Figure 2: Logical relationship of parameters in isotope dilution analysis.

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS/MS provides a robust and accurate method for the quantification of the corresponding native PCB congener and other pentachlorobiphenyls in a variety of complex matrices. The isotope dilution approach effectively compensates for analytical variability, leading to high-quality, reliable data that is essential for regulatory compliance, environmental assessment, and toxicological research. The protocols outlined in this document provide a solid foundation for developing and validating in-house methods tailored to specific research needs.

References

Application Notes and Protocols for the GC/MS Analysis of PCBs Using 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are subject to stringent monitoring in environmental and biological matrices due to their toxicity and tendency to bioaccumulate.[1][2] Accurate and precise quantification of PCB congeners is critical for assessing environmental contamination and human exposure. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for this analysis.[2][3] The isotope dilution method, which employs isotopically labeled internal standards, is the gold standard for achieving the highest accuracy and precision in PCB quantification.[1][4] This document provides detailed application notes and protocols for the use of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 (a deuterated form of PCB-118) as an internal standard in the GC/MS analysis of PCBs.

Principle of Isotope Dilution

The core of this analytical approach is the use of an isotopically labeled analog of the target analyte as an internal standard. In this case, this compound (PCB-118-d4) is added to the sample at the beginning of the analytical process. Since the labeled standard has nearly identical chemical and physical properties to the native PCB-118, it experiences the same losses during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, it is possible to accurately correct for any analytical losses and matrix effects, leading to highly reliable quantification.[1]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is dependent on the matrix. The following are generalized procedures for common matrices.

a) Water Samples:

-

A known volume of the water sample (e.g., 1 L) is collected in a pre-cleaned amber glass bottle.

-

The sample is spiked with a known amount of this compound and other relevant labeled internal standards.

-

The sample is extracted using liquid-liquid extraction with a suitable solvent such as dichloromethane (B109758) or hexane.[5]

-

The organic extract is dried over anhydrous sodium sulfate (B86663), concentrated, and subjected to a cleanup procedure.[5]

b) Soil and Sediment Samples:

-

A representative sample (e.g., 5-10 g) is homogenized and weighed.[2]

-

The sample is spiked with the deuterated internal standard solution.

-

Extraction is typically performed using methods like Soxhlet extraction, accelerated solvent extraction (ASE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2][6]

-

The resulting extract is concentrated and requires cleanup to remove interfering co-extractives.[2][6]

c) Biological Tissues (e.g., Fish):

-

A homogenized tissue sample is weighed.

-

The sample is spiked with the internal standard solution.

-

Extraction is often carried out using a solvent mixture (e.g., hexane/dichloromethane) after grinding with sodium sulfate to create a dry powder.

-

Lipids are a major interference in biological samples and must be removed during the cleanup step.[7]

Extract Cleanup

Cleanup is a critical step to remove interfering compounds from the sample extract that could negatively impact the GC/MS analysis.[6] Common cleanup techniques include:

-

Adsorption Chromatography: Using columns packed with materials like silica (B1680970) gel, Florisil, or alumina (B75360) to separate PCBs from other compounds.[6]

-

Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.

-

Acid/Base Partitioning: Can be used to remove certain types of interferences.

GC/MS Analysis

The cleaned-up extract is then analyzed by GC/MS.

a) Gas Chromatography (GC) Conditions:

-

Column: A low-polarity fused-silica capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used for PCB analysis.[2]

-

Injection: A splitless injection is typically used to achieve low detection limits.

-

Oven Temperature Program: The temperature program is optimized to achieve chromatographic separation of the target PCB congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all congeners.

b) Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard for PCB analysis.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole MS systems is used to enhance sensitivity and selectivity.[3][8] For PCB-118 and its deuterated standard, the following ions would be monitored:

-

PCB-118 (native): The molecular ion cluster (e.g., m/z 324, 326) is monitored.

-

PCB-118-d4 (labeled): The molecular ion cluster (e.g., m/z 328, 330) is monitored.

-

-

The specific ions and their ratios are used for both identification and quantification.

Data Presentation

The following tables summarize typical quantitative data achievable with this methodology.

Table 1: Calibration and Linearity

| Parameter | Typical Value | Reference |

| Calibration Range | 0.1 - 2000 ng/mL | [4][9] |

| Coefficient of Determination (R²) | > 0.990 | [4][9] |

Table 2: Detection Limits and Recovery

| Matrix | Analyte | Instrument Detection Limit (IDL) | Method Detection Limit (MDL) | Spike Recovery (%) | Reference |

| Water | PCB Congeners | 3 - 19 fg | 0.15 - 0.95 pg/L | 50 - 150% | [4][8] |

| Soil | PCB Congeners | 3 - 19 fg | 0.015 - 0.095 ng/kg | 50 - 150% | [4][8] |

| Fish Tissue | PCB Congeners | Not Specified | Low pg/g | 70 - 120% | [7] |

Visualizations

Experimental Workflow

Caption: General experimental workflow for PCB analysis using isotope dilution GC/MS.

Logical Relationship of Isotope Dilution

Caption: The principle of accurate quantification using the isotope dilution method.

Conclusion

The use of this compound as an internal standard in the GC/MS analysis of PCBs provides a robust and reliable method for the accurate quantification of PCB-118 and other co-eluting congeners. This isotope dilution technique effectively compensates for variations in sample preparation and matrix effects, which is essential for meeting the stringent data quality objectives required in environmental and toxicological studies. The protocols outlined above, in conjunction with established EPA methods, provide a solid foundation for researchers and scientists to implement this methodology in their laboratories.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. pragolab.cz [pragolab.cz]

Application Note: Sample Preparation Techniques for 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 (PCB 114-d4)

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment due to their chemical stability and past industrial use.[1][2][3] 2,3,4,4',5-Pentachloro-1,1'-biphenyl (PCB 114) is one of the 209 PCB congeners. Due to their toxicity and ability to bioaccumulate, monitoring PCB levels in various environmental and biological matrices is crucial.[3]

Stable isotope-labeled compounds, such as 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 (PCB 114-d4), are essential for accurate quantification in analytical methods. They are typically used as internal or surrogate standards, added to a sample prior to extraction, to correct for analyte losses during sample preparation and analysis.

This document provides detailed protocols for the extraction and cleanup of PCB 114-d4 from solid and biological matrices, preparing the sample for final analysis by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) as outlined in methods like EPA 1668A.[4]

General Sample Preparation Workflow

The overall goal of sample preparation is to extract the target analytes from the sample matrix and remove interfering compounds that could compromise the analytical results. The process generally involves three main stages: extraction, cleanup, and concentration.

Caption: High-level overview of the sample preparation workflow.

Protocol 1: Extraction from Solid Matrices (Soil, Sediment)

This protocol is based on principles from EPA Method 8082A and is suitable for extracting PCBs from soil, sediment, and other solid waste samples.[5]

1. Principle

PCBs are extracted from the solid matrix using an organic solvent system with methods like Soxhlet or Pressurized Fluid Extraction (PFE). The resulting extract is then subjected to a cleanup procedure to remove co-extracted interfering substances like lipids and sulfur.

2. Apparatus and Materials

-

Soxhlet extraction apparatus or Pressurized Fluid Extraction (PFE) system

-

Kuderna-Danish (K-D) concentrator apparatus

-

Glass chromatography columns

-

Nitrogen evaporation system

-

Centrifuge tubes (50 mL)

-

Glass wool, baked at 400°C

-

Sodium sulfate, anhydrous, baked at 400°C

3. Reagents and Standards

-

PCB 114-d4 Spiking Solution : In a suitable solvent like acetone (B3395972) or hexane.

-

Extraction Solvents : Hexane/Acetone (1:1, v/v) or Dichloromethane/Acetone (1:1, v/v), pesticide grade or equivalent.[5]

-

Cleanup Solvents : Hexane, Dichloromethane, pesticide grade.

-

Adsorbents : Florisil or Silica Gel (activated), Alumina.

-

Sulfuric Acid : Concentrated, reagent grade.

-

Copper Powder : Activated, for sulfur removal.

4. Experimental Protocol

References

- 1. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. esslabshop.com [esslabshop.com]

- 5. epa.gov [epa.gov]

Application Notes and Protocols for the Analysis of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 in Soil

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Polychlorinated Biphenyls (PCBs) in soil matrices, employing 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 as an internal standard. The methodology is primarily based on isotope dilution gas chromatography-mass spectrometry (GC-MS), aligning with principles outlined in established regulatory methods such as the U.S. Environmental Protection Agency (EPA) Method 1668.

This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are familiar with analytical chemistry principles.

Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that are toxic and bioaccumulative. Accurate and sensitive detection of PCBs in soil is crucial for environmental monitoring and risk assessment. The use of isotopically labeled internal standards, such as this compound, is the gold standard for the quantification of native PCBs. This deuterated analog of a pentachlorobiphenyl congener serves as an excellent internal standard due to its chemical similarity to the target analytes and its distinct mass-to-charge ratio, which allows for precise quantification through isotope dilution mass spectrometry.

The isotope dilution technique corrects for the loss of analytes during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][2] This method involves adding a known amount of the labeled internal standard to the sample prior to extraction. The ratio of the native analyte to the labeled standard is then measured by GC-MS.

Analytical Workflow

The overall analytical workflow for the determination of PCBs in soil using a deuterated internal standard is depicted in the following diagram.

Experimental Protocols

The following sections provide detailed protocols for the key experimental stages. These are based on established methods like EPA 1668C and 3540C.[3][4][5]

Sample Preparation

-

Sample Collection and Storage : Collect soil samples in clean glass containers. Store samples at 4°C and protect them from light. The holding time for soil samples before extraction is typically up to one year.

-

Sample Homogenization : Air-dry the soil sample in a clean environment to a constant weight. Remove large debris such as rocks and vegetation.

-

Sieving : Gently grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

-

Spiking with Internal Standard : Weigh approximately 10 g of the homogenized soil into an extraction thimble or cell. Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone (B3395972) or hexane). The spiking level should be chosen to be in the mid-range of the calibration curve.

Extraction

Choose one of the following extraction methods. Soxhlet extraction is a traditional and robust method, while Pressurized Liquid Extraction (PLE) offers a faster and more automated alternative with lower solvent consumption.

Protocol 3.2.1: Soxhlet Extraction (EPA Method 3540C) [5]

-

Mix the spiked soil sample with an equal amount of anhydrous sodium sulfate (B86663) until a free-flowing powder is obtained.

-

Place the mixture in a cellulose (B213188) extraction thimble.

-

Add a boiling chip to a 250 mL round-bottom flask.

-

Assemble the Soxhlet apparatus with the thimble in the extractor and the flask containing 150-200 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

Protocol 3.2.2: Pressurized Liquid Extraction (PLE)

-

Mix the spiked soil sample with a dispersing agent like diatomaceous earth.

-

Pack the mixture into the extraction cell.

-

Place the cell in the PLE instrument.

-

Extract the sample using hexane/acetone (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).

-

Perform one or two static extraction cycles for a total of 10-15 minutes.

-

Purge the cell with nitrogen to collect the extract.

Extract Cleanup

Cleanup is a critical step to remove interfering compounds from the sample extract.

-

Concentration : Concentrate the raw extract to approximately 1-2 mL using a rotary evaporator or a nitrogen evaporator.

-

Acid Cleanup : If the extract is suspected to contain lipids or other acid-labile interferences, shake the extract with concentrated sulfuric acid. Discard the acid layer and repeat until the acid layer is colorless.

-

Column Chromatography :

-

Prepare a chromatography column packed with activated silica gel or Florisil.

-

Apply the concentrated extract to the top of the column.

-

Elute the PCBs with a non-polar solvent such as hexane.

-

Collect the eluate containing the PCBs.

-

-

Final Concentration : Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS/MS Analysis

Analysis is performed using a high-resolution gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) for enhanced selectivity and sensitivity.

Typical GC-MS/MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial 100°C (hold 1 min), ramp to 180°C at 20°C/min, then to 300°C at 5°C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Example MRM Transitions | |

| 2,3,4,4',5-Pentachlorobiphenyl | Precursor Ion (m/z): 326 -> Product Ions (m/z): 254, 220 (example) |

| This compound | Precursor Ion (m/z): 330 -> Product Ions (m/z): 258, 224 (example) |

Data Presentation and Quantification

Quantification is based on the principle of isotope dilution. The concentration of the native PCB congener is calculated using the following formula:

Concentration (ng/g) = (Anat * Cis * Vis) / (Ais * RRF * Ws)

Where:

-

Anat = Peak area of the native analyte

-

Ais = Peak area of the internal standard (this compound)

-

Cis = Concentration of the internal standard spiking solution (ng/µL)

-

Vis = Volume of the internal standard solution added (µL)

-

RRF = Relative Response Factor (determined from a multi-point calibration curve)

-

Ws = Weight of the soil sample (g, dry weight)

Method Performance Data

The following table summarizes typical performance data for the analysis of PCBs in soil using isotope dilution GC-MS.

| Parameter | Typical Value | Reference |

| Reporting Limit (RL) | 0.5 - 5.0 pg/g | [6] |

| Instrument Detection Limit (IDL) | 0.015 - 0.095 ng/kg | [7] |

| Recovery Rates | 70 - 130% | [8] |

| Relative Standard Deviation (RSD) | < 20% | [8] |

Quality Control

A robust quality control protocol is essential for reliable results. This should include:

-

Method Blanks : A clean matrix sample processed alongside the analytical batch to check for contamination.

-

Laboratory Control Samples (LCS) : A clean matrix spiked with known concentrations of target analytes to assess method accuracy.

-

Matrix Spike/Matrix Spike Duplicates (MS/MSD) : Aliquots of a sample spiked with known concentrations of target analytes to evaluate matrix effects and precision.

-

Internal Standard Recovery : The recovery of this compound should be monitored in every sample and be within established control limits (typically 50-150%).

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS/MS provides a highly accurate, sensitive, and robust method for the quantification of native PCBs in soil. The detailed protocols and performance data presented in these application notes serve as a valuable resource for laboratories conducting environmental monitoring and research. Adherence to strict quality control measures is paramount to ensure the generation of high-quality, defensible data.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amptius.com [amptius.com]

- 4. epa.gov [epa.gov]

- 5. Federal Register :: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations [federalregister.gov]

- 6. lspa.memberclicks.net [lspa.memberclicks.net]

- 7. Determination of PCB [bio-protocol.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 in Water Contamination Studies

For Researchers, Scientists, and Drug Development Professionals